molecular formula C12H13F3Si B1608316 1-[(Trimethylsilyl)ethynyl]-3-(trifluoromethyl)benzene CAS No. 40230-93-1

1-[(Trimethylsilyl)ethynyl]-3-(trifluoromethyl)benzene

Cat. No.: B1608316
CAS No.: 40230-93-1
M. Wt: 242.31 g/mol
InChI Key: LHWMUAXYSGPPIX-UHFFFAOYSA-N
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Description

Synthesis Analysis

1-[(Trimethylsilyl)ethynyl]-3-(trifluoromethyl)benzene can be synthesized from 3-Bromobenzotrifluoride and Trimethylsilylacetylene .

Scientific Research Applications

Intramolecular Chain Hydrosilylation

1-[(Trimethylsilyl)ethynyl]-3-(trifluoromethyl)benzene and similar compounds have been studied for their reactivity in intramolecular chain hydrosilylation reactions. For example, diorganyl[2-(trimethylsilylethynyl)phenyl]silanes, when treated with specific initiators in benzene, afford corresponding benzosiloles. The trimethylsilyl group is crucial for stabilizing intermediary alkenyl carbocations, facilitating the reaction through a β-silyl effect, which leads to the formation of ethenyl cations. These cations then abstract a hydride from the silane to yield benzosiloles, demonstrating a method for constructing cyclic silicon-containing compounds (Arii et al., 2016).

Synthesis of Polycyclic Aromatic Hydrocarbons

This compound derivatives have been utilized in the facile synthesis of diverse polycyclic aromatic hydrocarbons (PAHs). By employing a trisaryne equivalent and engaging in Diels-Alder reactions or palladium-catalyzed hexasilylation, researchers have been able to achieve modest to excellent yields of PAHs, highlighting the compound's role in the straightforward synthesis of complex aromatic systems (Ikadai et al., 2005).

Electrophilic Addition and Metal Complex Formation

The compound and its derivatives have been explored for their reactivity in electrophilic addition reactions and the formation of metal complexes. For instance, treatment with cobalt carbonyl compounds leads to the formation of ethynylcobalt complexes, showcasing the potential for creating metal-organic frameworks and catalysts. This reactivity pattern opens avenues for the development of novel materials and catalytic systems (Moreno et al., 2001).

Hydrogallation Reactions

Hydrogallation of compounds such as 1,4-bis(trimethylsilylethynyl)benzene and 1,3,5-tris(trimethylsilylethynyl)benzene with dialkylgallium hydrides has been studied, leading to addition products that showcase potential as di- and tripodal chelating Lewis acids. These findings suggest applications in coordination chemistry and catalysis, where the chelating properties of the resulting compounds could be leveraged (Uhl et al., 2007).

Safety and Hazards

1-[(Trimethylsilyl)ethynyl]-3-(trifluoromethyl)benzene is classified as a combustible liquid. It may be subject to additional shipping charges due to its classification as a Dangerous Good for transport .

Future Directions

Research on this compound could explore its applications in materials science, organic synthesis, or as a probe for studying protein-ligand binding. Investigating its luminescent properties and potential uses in various fields would be valuable .

Properties

IUPAC Name

trimethyl-[2-[3-(trifluoromethyl)phenyl]ethynyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3Si/c1-16(2,3)8-7-10-5-4-6-11(9-10)12(13,14)15/h4-6,9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHWMUAXYSGPPIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40401537
Record name 1-[(Trimethylsilyl)ethynyl]-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40230-93-1
Record name 1-[(Trimethylsilyl)ethynyl]-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 1-iodo-3-(trifluoromethyl)benzene (1.0 g, 3.6 mmol) in ethyl acetate (20 mL) was added ethynyl(trimethyl)silane (0.540 g, 5.5 mmol), copper iodide (0.042 g, 0.22 mmol), bis(triphenylphosphine) palladium(II) chloride (0.129 g, 0.18 mmol) and TEA (2.2 mL, 14.7 mmol). The reaction mass stirred at 50-60° C. for 24 h. The reaction mass was quenched in water, extracted with ethyl acetate and concentrated to afford 0.500 g of desired product. 1H NMR (300 MHz, DMSO d6): δ 0.26 (s, 9H), 7.44 (t, J=7.8 Hz, 1H), 7.55 (d, J=7.8 Hz, 1H), 7.62 (d, J=7.2 Hz, 1H), 7.72 (s, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.54 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.042 g
Type
catalyst
Reaction Step One
Name
bis(triphenylphosphine) palladium(II) chloride
Quantity
0.129 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Add copper (I) iodide (48.2 mg, 0.25 mmol), bis(triphenylphosphine)palladium (II) dichloride (155.8 m g, 0.22 mmol) and triethylamine (2.51 mL, 17.8 mmol), to a solution of 1-bromo-3-trifluoromethylbenzene (0.62 mL, 4.44 mmol) and trimethylsilylacetylene (0.81 mL, 5.78 mmol), in ethyl acetate (4 mL). Stir at 50° C. for 18h. Cool the reaction mixture to room temperature, concentrate and purify the residue by silica gel chromatography, eluting with hexanes, to give the title compound (1.1 g, 100%).
Quantity
0.62 mL
Type
reactant
Reaction Step One
Quantity
0.81 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Three
Quantity
2.51 mL
Type
reactant
Reaction Step Four
Name
copper (I) iodide
Quantity
48.2 mg
Type
catalyst
Reaction Step Four
Name
bis(triphenylphosphine)palladium
Quantity
0.22 mmol
Type
catalyst
Reaction Step Four
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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